Macarbomycin vs. Vancomycin: Superior in vitro Anti-MRSA Potency (MIC Comparison)
Against 50 clinical MRSA isolates, macarbomycin exhibited MIC values of 0.05–0.20 μg/mL, whereas vancomycin (VCM) showed MIC values of 0.39–1.56 μg/mL, representing an approximately 2- to 31-fold greater potency for macarbomycin [1]. This quantitative advantage positions macarbomycin as a more potent in vitro agent against MRSA, although translation to clinical efficacy requires consideration of serum protein binding effects.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) |
|---|---|
| Target Compound Data | Macarbomycin MIC 0.05–0.20 μg/mL (50 clinical MRSA isolates) |
| Comparator Or Baseline | Vancomycin (VCM) MIC 0.39–1.56 μg/mL (same 50 clinical MRSA isolates) |
| Quantified Difference | Macarbomycin is approximately 2-fold to 31-fold more potent than vancomycin on an MIC basis |
| Conditions | Broth microdilution susceptibility testing; 50 MRSA clinical isolates collected from a single hospital, 1986–1990; Japan Antibiotics Research Association standard methods |
Why This Matters
For screening campaigns targeting MRSA, macarbomycin provides a lower MIC baseline than vancomycin, enabling detection of subtle resistance shifts or synergistic combinations that would be masked by vancomycin's higher MIC range.
- [1] [Susceptibility of methicillin-resistant Staphylococcus aureus to various antibiotics. Classification by aminoglycoside-modifying enzymes and antibiotics active against MRSA]. J Antibiot (Tokyo). 1991 Nov;44(11):1211-1215. View Source
